molecular formula C11H10FNO2 B12872027 3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione CAS No. 716-02-9

3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione

Cat. No.: B12872027
CAS No.: 716-02-9
M. Wt: 207.20 g/mol
InChI Key: GMTIORMWSHWVKS-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group and two keto groups at positions 2 and 5. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 4-fluorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with succinic anhydride under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the compound. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the keto groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)-1-methylpyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of a fluorine atom.

    3-(4-Bromophenyl)-1-methylpyrrolidine-2,5-dione: Similar structure with a bromine atom instead of a fluorine atom.

    3-(4-Methylphenyl)-1-methylpyrrolidine-2,5-dione: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness: The presence of the fluorine atom in 3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s biological activity and make it a valuable candidate for various applications in research and industry.

Properties

CAS No.

716-02-9

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H10FNO2/c1-13-10(14)6-9(11(13)15)7-2-4-8(12)5-3-7/h2-5,9H,6H2,1H3

InChI Key

GMTIORMWSHWVKS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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